molecular formula C10H12F4N2O2S B7634453 N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide

Cat. No. B7634453
M. Wt: 300.28 g/mol
InChI Key: QAGJBRDCAUDPQK-UHFFFAOYSA-N
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Description

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP is a thiazolylidene derivative that has been synthesized through a multi-step process involving the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine.

Mechanism of Action

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide exerts its effects by inhibiting the activity of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated in response to various stimuli such as oxidative stress, infection, and inflammation, and plays a key role in the pathogenesis of various diseases including cancer, diabetes, and inflammatory disorders. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a key role in inflammation. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it easy to prepare stock solutions for in vitro experiments. However, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. Further studies are needed to determine the optimal concentration and duration of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide treatment for different experimental conditions.

Future Directions

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has shown promising results in various scientific research fields, and there are several future directions for its study. One potential area of research is the development of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-diabetic effects of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide. Further studies are also needed to determine the safety and efficacy of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide in human clinical trials.

Synthesis Methods

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is synthesized through a multi-step process that involves the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine. The first step involves the reaction of 3-methyl-1,3-thiazolium salt with propanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tetrafluoropropoxyamine to form the final product, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide.

Scientific Research Applications

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and cancer. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F4N2O2S/c1-16-3-5-19-9(16)15-7(17)2-4-18-6-10(13,14)8(11)12/h3,5,8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGJBRDCAUDPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)CCOCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide

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